molecular formula C7H7BrN2O2 B1389408 Methyl 3-amino-6-bromopicolinate CAS No. 866775-09-9

Methyl 3-amino-6-bromopicolinate

Cat. No.: B1389408
CAS No.: 866775-09-9
M. Wt: 231.05 g/mol
InChI Key: FETASVOVQOWEBL-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-bromopicolinate is a chemical compound with the molecular formula C7H7BrN2O2 It is a derivative of picolinic acid and contains both an amino group and a bromine atom attached to the pyridine ring

Biochemical Analysis

Biochemical Properties

Methyl 3-amino-6-bromopicolinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in pyridine metabolism. The amino group in this compound can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s biochemical interactions .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins, leading to altered cellular responses. It can also affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and halogen bonding. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH levels. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, toxic or adverse effects can occur. These effects may include cellular toxicity, disruption of normal cellular functions, and potential damage to tissues .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in pyridine metabolism and other related pathways. The compound can affect metabolic flux and alter the levels of specific metabolites. For example, it may inhibit enzymes involved in the breakdown of pyridine derivatives, leading to an accumulation of these compounds in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can affect its activity and function. For instance, this compound may be transported into the nucleus, where it can interact with nuclear proteins and influence gene expression .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the endoplasmic reticulum, where it can interact with proteins involved in protein folding and processing .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-6-bromopicolinate can be synthesized through several methods. One common approach involves the bromination of methyl 3-amino-2-pyridinecarboxylate. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the pyridine ring .

Another method involves the reaction of 3-amino-2-pyridinecarboxylic acid methyl ester with a brominating agent in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistent quality and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-bromopicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted picolinates, while oxidation and reduction can lead to different amino or hydroxyl derivatives .

Scientific Research Applications

Methyl 3-amino-6-bromopicolinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-3-bromopicolinate
  • Methyl 3-bromo-2-pyridinecarboxylate
  • Methyl 5-amino-2-bromoisonicotinate

Uniqueness

Methyl 3-amino-6-bromopicolinate is unique due to the specific positioning of the amino and bromine groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its specific substitution pattern makes it valuable for targeted synthesis and applications in various fields.

Properties

IUPAC Name

methyl 3-amino-6-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETASVOVQOWEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670385
Record name Methyl 3-amino-6-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866775-09-9
Record name 2-Pyridinecarboxylic acid, 3-amino-6-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866775-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-6-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

20 g of methyl 3-aminopyridine-2-carboxylate are suspended in 120 ml of water in a flask. After addition of 100 ml of sulfuric acid (2 mol/l), the mixture is cooled to 0° C., 6.73 ml of bromine are added dropwise, and the mixture is stirred at 25° C. until the acid has reacted completely (HPLC check, about 24 hours). A precipitate precipitates out of the reaction solution. This is filtered off, dissolved in EA, washed with sodium thiosulfate solution, the organic phase is dried and purified by means of column chromatography (gradient heptane: EA 5-100% in 30 min.), giving 15 g of methyl 3-amino-6-bromo-pyridine-2-carboxylate as red-brown solid (yield 50%, content 98%); MS-FAB (M+H+)=232.9; Rf (polar method): 1.518 min.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
6.73 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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